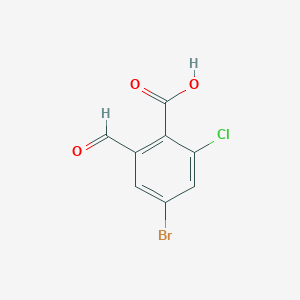
4-Bromo-2-chloro-6-formylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-6-formylbenzoic acid is an organic compound with the molecular formula C8H4BrClO3 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and formyl functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-formylbenzoic acid typically involves multi-step organic reactions. One common method is the bromination and chlorination of 4-formylbenzoic acid. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced chemical reactors and purification techniques to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-6-formylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine or chlorine atoms.
- Oxidation of the formyl group results in 4-bromo-2-chloro-6-carboxybenzoic acid.
- Reduction of the formyl group produces 4-bromo-2-chloro-6-hydroxybenzoic acid .
Scientific Research Applications
4-Bromo-2-chloro-6-formylbenzoic acid is utilized in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-formylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are subject to ongoing research. The presence of bromine, chlorine, and formyl groups influences its reactivity and binding properties .
Comparison with Similar Compounds
4-Bromo-2-chlorobenzoic acid: Lacks the formyl group, making it less reactive in certain transformations.
4-Formylbenzoic acid: Lacks the bromine and chlorine atoms, affecting its chemical behavior and applications.
4-Bromo-2-hydroxybenzoic acid: Contains a hydroxyl group instead of chlorine, leading to different reactivity and uses.
Uniqueness: 4-Bromo-2-chloro-6-formylbenzoic acid’s combination of bromine, chlorine, and formyl groups makes it a versatile compound with unique reactivity patterns, enabling its use in diverse chemical and biological applications .
Properties
Molecular Formula |
C8H4BrClO3 |
|---|---|
Molecular Weight |
263.47 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-formylbenzoic acid |
InChI |
InChI=1S/C8H4BrClO3/c9-5-1-4(3-11)7(8(12)13)6(10)2-5/h1-3H,(H,12,13) |
InChI Key |
YLIFHKOQZLAVFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)C(=O)O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















